molecular formula C16H26BClFNO2 B2503627 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl CAS No. 2096330-19-5

4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl

Cat. No.: B2503627
CAS No.: 2096330-19-5
M. Wt: 329.65
InChI Key: DXEMVQUDSPDBLB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride is a boronic ester compound with the molecular formula C16H26BClFNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-fluoro-2-(N-propylaminomethyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is reacted with an appropriate halide under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as THF or dichloromethane (DCM) .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is employed in the development of new pharmaceuticals, particularly in the design of boron-containing drugs for cancer therapy and other diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diol-containing molecules, such as carbohydrates and nucleotides, through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride include:

  • 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester hydrochloride
  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Uniqueness

What sets 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the fluoro and propylaminomethyl groups enhances its ability to participate in Suzuki-Miyaura coupling reactions and other transformations, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEMVQUDSPDBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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